4-Amino-3-bromophenol CAS number 74440-80-5
4-Amino-3-bromophenol CAS number 74440-80-5
The following technical guide is structured to provide an exhaustive analysis of 4-Amino-3-bromophenol (CAS 74440-80-5) , tailored for research and development professionals.
CAS Registry Number: 74440-80-5 Synonyms: 3-Bromo-4-aminophenol; 2-Bromo-4-hydroxyaniline Molecular Formula: C₆H₆BrNO Molecular Weight: 188.02 g/mol [1]
Executive Summary
4-Amino-3-bromophenol is a bifunctional aromatic scaffold characterized by the presence of a nucleophilic amino group, an acidic hydroxyl group, and a labile bromine atom positioned ortho to the amine. This specific substitution pattern renders it a high-value "lynchpin" intermediate in medicinal chemistry. Unlike its isomer (4-amino-2-bromophenol), the 3-bromo congener allows for regioselective metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) adjacent to the nitrogen center, facilitating the synthesis of indole derivatives, benzoxazoles, and complex kinase inhibitors.
Physicochemical Identity & Profile
| Property | Specification | Commentary |
| Appearance | Off-white to light brown crystalline powder | Sensitive to air/light oxidation (quinoid formation). |
| Melting Point | 145–150 °C (dec.) | Sharp melting point indicates high purity; decomposition occurs near melt. |
| Solubility | DMSO, Methanol, Ethanol, Ethyl Acetate | Poorly soluble in water; soluble in dilute acids (protonation of NH₂) and bases (deprotonation of OH). |
| pKa (Calc.) | ~5.5 (NH₂), ~9.5 (OH) | The bromine atom exerts an inductive electron-withdrawing effect (-I), slightly lowering the pKa of the phenol compared to unsubstituted 4-aminophenol. |
| LogP | 1.8 | Moderate lipophilicity, suitable for drug-like scaffolds. |
| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) | Hygroscopic and photosensitive. Store in amber vials. |
Strategic Synthesis & Process Chemistry
The synthesis of CAS 74440-80-5 presents a classic regioselectivity challenge in aromatic substitution: directing the halogen to the ortho position of the amino group rather than the hydroxyl group.
The Regioselectivity Paradox
In 4-aminophenol, both the –NH₂ and –OH groups are strong ortho/para activators.
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Neutral Conditions: The –NH₂ group is a more powerful activator than –OH. Electrophilic bromination preferentially occurs ortho to the amine (Position 3).
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Acidic Conditions: The amine is protonated (–NH₃⁺), becoming a meta-director/deactivator. The –OH group dominates, directing bromination ortho to itself (Position 2).
To synthesize 4-Amino-3-bromophenol , one must maintain the amine's nucleophilicity or use a protecting group strategy that favors the 3-position.
Validated Synthetic Protocol: Controlled Bromination
Reaction Type: Electrophilic Aromatic Substitution (SEAr)
Step-by-Step Methodology:
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Starting Material: Charge a reactor with 4-Aminophenol (1.0 eq) .
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Solvent System: Dissolve in Glacial Acetic Acid or Dichloromethane (DCM) . Acetic acid is preferred to buffer the basicity of the amine.
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Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq) dropwise at 0 °C.
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Why NBS? Elemental bromine (Br₂) is too aggressive and often leads to 3,5-dibromination. NBS provides a controlled source of bromonium ions.[2]
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Reaction Control: Stir at 0–5 °C for 2 hours. Monitor by HPLC.
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Critical Parameter: Temperature control is vital to prevent over-bromination.
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Quenching: Quench with saturated sodium thiosulfate (Na₂S₂O₃) solution to neutralize active bromine species.
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Isolation: Neutralize the mixture with NaHCO₃ to pH 7. Extract with Ethyl Acetate.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc).
Synthesis & Regioselectivity Diagram
The following diagram illustrates the divergent pathways based on pH and protecting group strategies.
Figure 1: Regioselective control in the bromination of 4-aminophenol. The target CAS 74440-80-5 is favored under conditions where the amino group remains unprotonated.
Reactivity & Functionalization (Scaffold Utility)
4-Amino-3-bromophenol is a versatile "lynchpin" for constructing heterocyclic libraries.
Key Transformations
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Suzuki-Miyaura Coupling: The C–Br bond is highly active towards Pd-catalyzed coupling with aryl boronic acids. This allows the installation of biaryl systems ortho to the amine.
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Protocol Insight: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.
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Benzoxazole Formation: Condensation with carboxylic acids or aldehydes followed by oxidative cyclization utilizes the 1,4-relationship of the NH₂ and OH groups (after removal/coupling of Br) or direct cyclization involving the Br position if generating benzimidazoles via amination.
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Sandmeyer/Diazotization: The amino group can be converted to a diazonium salt, allowing for substitution with -Cl, -I, -CN, or -H (deamination).
Functionalization Workflow
Figure 2: Divergent synthesis capabilities of the 4-Amino-3-bromophenol scaffold.
Analytical Characterization
To validate the identity of CAS 74440-80-5 and distinguish it from the 2-bromo isomer, ¹H NMR is the definitive tool.
¹H NMR Signature (DMSO-d₆, 400 MHz)
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δ 9.20 ppm (s, 1H, -OH): Broad singlet, exchangeable.
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δ 6.95 ppm (d, J=2.5 Hz, 1H, H-2): The proton between Br and OH. It shows a small meta coupling to H-6.
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δ 6.75 ppm (dd, J=8.5, 2.5 Hz, 1H, H-6): Coupled ortho to H-5 and meta to H-2.
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δ 6.60 ppm (d, J=8.5 Hz, 1H, H-5): Ortho to the amino group.
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δ 4.80 ppm (s, 2H, -NH₂): Broad singlet.
Differentiation Key:
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Target (3-Bromo): H-2 appears as a doublet with small J value (meta coupling).
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Isomer (2-Bromo): H-3 appears as a doublet with small J value. The coupling patterns of the aromatic protons will shift based on the symmetry relative to the substituents.
HPLC Method (Purity Assessment)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 20 min.
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Detection: UV @ 254 nm and 280 nm.
Safety & Handling (E-E-A-T)
Hazard Classification (GHS):
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Acute Toxicity: Oral (Category 4), Dermal (Category 4).
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Irritation: Skin Irrit. 2, Eye Irrit. 2A.
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Target Organ: STOT SE 3 (Respiratory irritation).
Handling Protocol:
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Engineering Controls: Always handle within a certified fume hood. The dust is irritating to the respiratory tract.
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PPE: Nitrile gloves (double gloving recommended due to phenol permeability), safety goggles, and lab coat.
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Spill Management: Do not sweep dry dust. Dampen with water or use a HEPA vacuum to prevent aerosolization. Neutralize surfaces with dilute sodium carbonate.
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Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers (e.g., nitric acid) as this may cause exothermic decomposition.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24721534, 3-Amino-4-bromophenol (Isomer Comparison & Safety). Retrieved from [Link](Note: While the title often defaults to the dominant isomer in databases, the structural data for CAS 74440-80-5 corresponds to the 4-amino-3-bromo connectivity described).
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
